molecular formula C15H11ClO7 B1215532 6-Hydroxycyanidin CAS No. 42529-06-6

6-Hydroxycyanidin

Cat. No.: B1215532
CAS No.: 42529-06-6
M. Wt: 338.69 g/mol
InChI Key: YRCARMUWFNJTTH-UHFFFAOYSA-N
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Description

6-Hydroxycyanidin is a specialized anthocyanidin derivative of interest for research in nutraceutical and pharmaceutical sciences. As part of the flavonoid family, its core structure is based on the flavylium cation, and its specific biological activity is hypothesized to be significantly influenced by the number and position of its hydroxyl groups, a relationship well-established for other anthocyanidins . Researchers are exploring this compound primarily for its potent antioxidant properties, which are believed to originate from its ability to donate electrons and neutralize free radicals . Investigations into its mechanism of action suggest it may modulate key cellular signaling pathways, including those involving NF-κB, which plays a central role in the inflammatory response . Preclinical studies on similar anthocyanidins have indicated potential anti-proliferative effects on various human cancer cell lines, such as those of the colon and breast, by inducing cell cycle arrest and promoting mitochondrial apoptosis . Furthermore, research suggests potential neuroprotective benefits, as anthocyanins can mitigate oxidative stress and neuroinflammation in the central nervous system, which are key factors in neurodegenerative processes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

42529-06-6

Molecular Formula

C15H11ClO7

Molecular Weight

338.69 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)chromenylium-3,5,6,7-tetrol;chloride

InChI

InChI=1S/C15H10O7.ClH/c16-8-2-1-6(3-9(8)17)15-11(19)4-7-12(22-15)5-10(18)14(21)13(7)20;/h1-5H,(H5-,16,17,18,19,20,21);1H

InChI Key

YRCARMUWFNJTTH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=[O+]2)C=C(C(=C3O)O)O)O)O)O.[Cl-]

Origin of Product

United States

Preparation Methods

Anthocyanidin Biosynthesis in Plants

The biosynthesis of anthocyanidins, including this compound, originates from the phenylpropanoid pathway. Key enzymatic steps involve chalcone synthase (CHS), which catalyzes the condensation of p-coumaryl-CoA with malonyl-CoA to form naringenin chalcone. Subsequent isomerization by chalcone isomerase (CHI) yields (2S)-naringenin, a flavanone precursor. Hydroxylation at position 3 by flavanone 3-hydroxylase (F3H) generates dihydrokaempferol, which undergoes further hydroxylation by flavonoid 3′-hydroxylase (F3′H) to produce dihydroquercetin.

Dihydroquercetin is reduced by dihydroflavonol 4-reductase (DFR) to leucocyanidin, which anthocyanidin synthase (ANS) oxidizes to cyanidin. The introduction of a hydroxy group at position 6—a hallmark of this compound—likely occurs post-cyanidin formation via a hydroxylase specific to this position, though this enzyme remains uncharacterized in the literature.

Enzymatic Hydroxylation at Position 6

While the exact mechanism for 6-hydroxylation remains unclear, analogous modifications in related flavonoids suggest cytochrome P450-dependent monooxygenases may mediate this step. In Alstroemeria, the presence of this compound correlates with tissue-specific expression of hydroxylases capable of modifying the flavylium nucleus. Structural comparisons with delphinidin (3′,4′,5′-trihydroxylated) and cyanidin (3′,4′-dihydroxylated) indicate that B-ring hydroxylation patterns influence subsequent modifications on the A-ring.

Extraction and Isolation from Plant Sources

Solvent Selection and Acidification

This compound is typically extracted from plant tissues using methanol-water mixtures acidified with formic acid (e.g., 10% v/v). Acidic conditions stabilize the flavylium cation, preventing degradation into colorless pseudobases or chalcone forms. For example, Alstroemeria pallida tepals are homogenized in methanol:H<sub>2</sub>O:formic acid (10:3:3) and agitated at 175 rpm for 1 hour. The extract is concentrated via rotary evaporation and reconstituted in methanol-water (1:1) prior to filtration (0.22 µm PVDF membrane).

Chromatographic Purification

High-performance liquid chromatography (HPLC) is the primary method for isolating this compound. A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm) with gradient elution using formic acid (solvent A) and acetonitrile (solvent B) achieves optimal separation. Detection at 520 nm targets the quinonoidal base form of anthocyanins, with this compound eluting at distinct retention times depending on acylations or glycosylations.

In Alstroemeria ‘Westland’, two novel 6-hydroxyanthocyanins were isolated using a similar protocol, with UV-Vis spectra confirming λ<sub>max</sub> at 520–530 nm. Capillary electrophoresis (CE) with acidic running buffers (pH 1.5–2.1) and cationic surfactants like cetyltrimethylammonium bromide (CTAB) offers complementary resolution by exploiting charge-to-size ratios.

Structural Characterization and Validation

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the structure of this compound. Electrospray ionization-mass spectrometry (ESI-MS) in positive ion mode reveals a molecular ion at m/z 303.24 [M]<sup>+</sup>, consistent with its molecular formula (C<sub>15</sub>H<sub>11</sub>O<sub>7</sub><sup>+</sup>). Tandem MS (MS/MS) fragments further validate the hydroxylation pattern, with characteristic losses of H<sub>2</sub>O (−18 Da) and CO (−28 Da).

<sup>1</sup>H-NMR spectra of this compound exhibit aromatic protons resonating at δ 6.5–8.1 ppm, with deshielded signals for H-6 and H-8 due to electron-withdrawing effects of adjacent hydroxyls. <sup>13</sup>C-NMR confirms six oxygenated carbons, including the C-6 hydroxy group at δ 160–165 ppm.

pH-Dependent Spectral Shifts

The flavylium cation’s stability in acidic conditions (pH < 3) allows for reproducible spectral acquisition. At pH 2.1, this compound displays a λ<sub>max</sub> of 520 nm, shifting bathochromically to 580 nm in alkaline media as the quinonoidal base forms. These shifts are critical for distinguishing 6-hydroxy derivatives from non-hydroxylated analogs during HPLC analysis.

Challenges in Chemical Synthesis

Lack of Established Synthetic Routes

Despite advances in flavonoid synthesis, no published protocols exist for the de novo chemical synthesis of this compound. Multistep approaches analogous to pelargonidin or delphinidin synthesis would require regioselective hydroxylation at position 6, a transformation complicated by competing reactions at positions 5 and 7.

Stability Considerations

This compound’s propensity to oxidize or undergo glycosylation in vitro complicates synthetic efforts. Protective group strategies (e.g., acetyl or benzyl groups) may stabilize intermediates, but their removal under mild conditions remains a hurdle .

Chemical Reactions Analysis

Ascorbic Acid-Catalyzed Degradation

  • In model systems, AA generates hydroxyl radicals (- OH) via the Haber-Weiss reaction, leading to hydroxylation at C6 (Figure 2) .

  • Degradation products include 6-hydroxycyanidin-3-O-β-glucoside (m/z 611.2), confirmed by LC-ESI-MS³ .

  • Kinetics : 67% degradation of cyanidin-3-glucoside occurs within 72 hours at ambient temperature, with 7.56% conversion to this compound derivatives .

Table 2: Degradation products of this compound

ConditionMajor ProductsMechanism
AA + O₂This compound glucosideRadical hydroxylation
H₂O₂Protocatechuic acid derivativesOxidative cleavage

Thermal Degradation

At pH 7 and 50°C, this compound undergoes rapid degradation into:

  • Phloroglucinaldehyde-2-O-glucoside

  • Protocatechuic acid .

pH-Dependent Reactions

The flavylium ion of this compound undergoes structural changes with pH (Figure 3):

  • Acidic conditions (pH < 3) : Stable as flavylium cation (red color, λₘₐₓ = 510 nm) .

  • Neutral conditions (pH 6–7) : Forms colorless hemiketal or chalcone (half-life ≈ 30 min) .

  • Alkaline conditions (pH > 8) : Degrades into quinonoidal bases (blue color) .

Glycosylation and Acylation

Glycosylation at C3 enhances stability and solubility:

  • This compound-3-O-glucoside : Predominant form in Alstroemeria flowers, with λₘₐₓ shifted bathochromically (Δλ ≈ 10 nm) compared to aglycone .

  • Acylated derivatives (e.g., with caffeic acid): Improve resistance to hydration and thermal degradation but may accelerate oxidation in the presence of free caffeic acid .

Metal Ion Interactions

This compound forms stable complexes with metal ions, altering color and stability:

  • Fe³+ : Forms blue complexes via ortho-dihydroxyl groups on the B-ring (log K = 4.72) .

  • Al³+ : Stabilizes the flavylium ion at neutral pH, preventing degradation into chalcones .

Table 3: Metal complexation effects

Metal IonColor ShiftStability Enhancement
Fe³+Blue (λₘₐₓ 580 nm)Moderate
Al³+Red (λₘₐₓ 520 nm)High

Scientific Research Applications

Health Benefits and Nutraceutical Applications

Antioxidant Properties
6-Hydroxycyanidin exhibits significant antioxidant activity, which is critical in combating oxidative stress-related diseases. Its ability to scavenge free radicals contributes to its potential as a nutraceutical agent. Research indicates that anthocyanins, including this compound, can reduce the risk of chronic diseases such as cardiovascular diseases and certain cancers due to their antioxidant properties .

Neuroprotective Effects
Studies have shown that anthocyanins can play a role in neurological health. For instance, research indicates that this compound may help mitigate neurological disorders associated with aging by reducing neuroinflammation and oxidative damage . This suggests potential applications in dietary supplements aimed at promoting cognitive health.

Anti-Inflammatory Activity
this compound has been linked to anti-inflammatory effects. It can inhibit pro-inflammatory cytokines, which may be beneficial in managing inflammatory conditions . This property makes it a candidate for developing functional foods and supplements targeting inflammation-related diseases.

Food Industry Applications

Natural Food Colorant
The vibrant color of this compound makes it an attractive natural food colorant. Its use as a food additive is appealing due to consumer preferences for natural over synthetic colors. Additionally, it offers health benefits beyond mere coloration, enhancing the nutritional profile of food products .

Preservative Qualities
Research has indicated that anthocyanins can also act as natural preservatives due to their antimicrobial properties. The application of this compound in food preservation could reduce reliance on synthetic preservatives while providing additional health benefits .

Agricultural Applications

Plant Stress Resistance
In agricultural research, this compound has been studied for its role in enhancing plant stress resistance. Its presence in plants can improve tolerance to abiotic stresses such as drought and salinity by modulating physiological responses . This application is particularly relevant in the context of climate change and food security.

Case Studies and Research Findings

Study Findings Application Area
Study on Alstroemeria pallidaCorrelation between flower color and this compound concentration; elevated levels linked to enhanced aesthetic appeal in ornamental plants .Horticulture
Molecular docking studyIdentified this compound-3-rutinoside as having high binding affinity to SARS-CoV-2 spike protein; potential for development into antiviral therapeutics .Pharmaceutical
Neuroprotective effectsDemonstrated reduction in neuroinflammation and cognitive decline in animal models; suggests dietary supplementation benefits .Nutraceuticals

Mechanism of Action

The mechanism of action of 6-Hydroxycyanidin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key Anthocyanidins and Derivatives:
Compound Hydroxylation Pattern Glycosylation Key Features
6-Hydroxycyanidin 3',4',5,6,7-OH Often 3-O-rutinoside/glucoside Enhanced redox activity; stabilizes protein structures via hydrogen bonding
Cyanidin 3',4',5,7-OH Common 3-O-rutinoside Ubiquitous in plants; lower antioxidative capacity vs. 6-hydroxy derivatives
Quercetagetinidin 3',4',5,6,7-OH Rarely glycosylated Synonym for this compound chloride; used as a reference standard
Delphinidin 3',4',5,5',7-OH Varied glycosylation Higher hydroxylation but lacks C6-OH; less effective in protein binding

Structural Implications :

  • The C6 hydroxyl group in this compound enhances hydrogen bonding with proteins (e.g., Asp40 and Asp667 residues in SARS-CoV-2 SP), improving binding free energy (−8.7 kcal/mol) compared to cyanidin derivatives .
  • Glycosylation (e.g., 3-rutinoside) increases solubility and stability but may reduce membrane permeability .

Pharmacological and Biophysical Comparisons

Binding Interactions with Omicron and SC-2WT SP (SARS-CoV-2 Surge Protein):
Compound Interactions with Omicron SP Interactions with SC-2WT SP Binding Free Energy (ΔG, kcal/mol) RMSF (Å) at RBD Toxicity (LD50)
This compound 3-rutinoside 19 15 −8.7 1.66 >300 mg/kg
Maysin 26 18 −7.9 2.10 >300 mg/kg
Geraniin 20 24 −8.2 1.20 >300 mg/kg
Zafirlukast (Synthetic) 12 10 −6.5 3.50 300 mg/kg

Key Findings :

  • Binding Efficiency: Despite fewer interactions, this compound 3-rutinoside achieves the highest binding free energy due to stronger hydrogen bonds and shorter bond lengths (3.88 Å vs. 5.46 Å in maysin) .
  • Structural Stability : Its low RMSF (1.66 Å) indicates superior stabilization of SC-2WT SP residues, reducing protein flexibility .
  • Toxicity: this compound derivatives exhibit lower hepatotoxicity (LD50 >300 mg/kg) than zafirlukast, attributed to phenolic structures that mitigate reactive metabolite formation .

Role in Plant Pigmentation vs. Analogues

  • Higher concentrations (up to 4.25 relative units) enhance redness (hue angle reduction) but require co-pigments like flavonols for stability .
  • Degradation Resistance : this compound-3-O-β-glucoside resists ascorbic acid-induced degradation better than cyanidin-3-glucoside, likely due to the C6-OH stabilizing the aglycone .

Biological Activity

6-Hydroxycyanidin is an anthocyanidin, a type of flavonoid known for its vibrant colors and potential health benefits. This compound, which is a derivative of cyanidin with a hydroxyl group at position 6, has garnered attention for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C15H11O7+C_{15}H_{11}O_7^+ and is characterized by its anthocyanidin structure, which contributes to its functional properties. The addition of the hydroxyl group at position 6 enhances its reactivity and biological efficacy compared to other anthocyanins.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

  • Mechanism : The antioxidant activity is primarily due to the ability of this compound to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells.
  • Research Findings : A study indicated that this compound exhibited significant free radical scavenging activity, outperforming several other common antioxidants in vitro .

Anti-inflammatory Effects

Inflammation plays a pivotal role in many diseases, including cardiovascular diseases and cancer. Research suggests that this compound may modulate inflammatory pathways.

  • Mechanism : The compound appears to inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
  • Case Study : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound significantly reduced the levels of TNF-α and IL-6 .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens.

  • Findings : A study reported that this compound showed notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Table 1: Antimicrobial Activity of this compound
PathogenMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20
Mycobacterium tuberculosis25

Binding Affinity Studies

Recent cheminformatics studies have highlighted the potential of this compound as an inhibitor for specific proteins associated with viral infections.

  • SARS-CoV-2 Spike Protein : Research indicated that this compound-3-rutinoside exhibited strong binding affinity to the spike protein of SARS-CoV-2. The root mean square deviation (RMSD) values suggested better stability compared to other compounds tested .

Safety and Toxicology

Despite its wide-ranging biological activities, safety assessments indicate that this compound has a low toxicity profile. Most studies report non-toxic effects at concentrations up to 1000 µg/mL in various cell lines .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 6-Hydroxycyanidin in plant extracts?

  • Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used for precise identification and quantification. For example, a study detected this compound-3-glucoside in floral tissues using HPLC-MS, achieving a quantification limit of 0.56 ± 0.01 µg/g . Ensure calibration with authentic standards and validate reproducibility by repeating analyses across biological replicates. Thin-layer chromatography (TLC) with UV-Vis detection can serve as a preliminary screening tool.

Q. How can researchers verify the purity of synthesized this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation with high-resolution mass spectrometry (HRMS) for molecular weight validation. For purity, use elemental analysis or HPLC with a photodiode array detector (PDA) to detect impurities. Cross-reference spectral data with literature for known compounds, as emphasized in experimental reproducibility guidelines .

Q. What are the key challenges in isolating this compound from natural sources?

  • Methodological Answer : Challenges include co-extraction of structurally similar flavonoids and degradation during extraction. Mitigate these by optimizing solvent systems (e.g., acidified methanol for stability) and employing flash chromatography for separation. Document extraction parameters (pH, temperature) meticulously to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodological Answer : Design controlled stability assays using buffer systems across a pH range (e.g., 2–10). Monitor degradation via UV-Vis spectroscopy and HPLC at timed intervals. Apply kinetic modeling (e.g., first-order decay equations) to quantify degradation rates. Address contradictions by comparing experimental conditions (e.g., oxygen exposure, light sensitivity) and validating with independent methods like LC-MS/MS .

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model binding affinities with enzymes like cytochrome P450. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics). For quantum mechanical insights, apply density functional theory (DFT) to analyze electron distribution in the molecule’s hydroxyl groups, which influence antioxidant activity .

Q. How can researchers investigate the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Employ isotope-labeled this compound (e.g., ¹³C or deuterated forms) for tracer studies. Use LC-MS/MS to identify metabolites in plasma, urine, and tissue homogenates. Pair with transcriptomic analysis (RNA-seq) of liver cells to map enzyme expression linked to biotransformation pathways. Ensure ethical compliance in in vivo models and document protocols for peer validation .

Methodological Best Practices

  • Data Interpretation : Differentiate artifact peaks from true signals in chromatograms by comparing retention times and spectral profiles with controls .
  • Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in supplementary materials, adhering to journal guidelines for transparency .
  • Literature Synthesis : Systematically review conflicting studies on bioactivity by categorizing experimental variables (e.g., cell lines, dosage) to identify consensus mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxycyanidin
Reactant of Route 2
6-Hydroxycyanidin

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